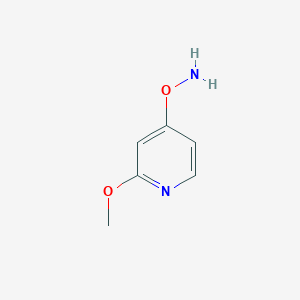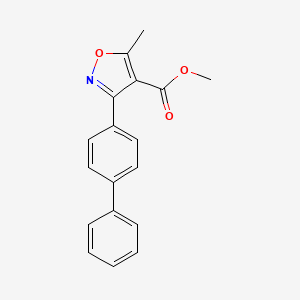
5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and presence in various commercially available drugs
Méthodes De Préparation
The synthesis of 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkyne derivatives. This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions usually require moderate temperatures and the presence of specific reagents to ensure high yields and selectivity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism by which 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target . The compound’s bromine and chlorine substituents may also play a role in enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:
5-(4-Bromophenyl)isoxazole-3-carboxylic Acid: Similar in structure but lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
3,5-Disubstituted Isoxazoles: These compounds have different substituents on the isoxazole ring, leading to variations in their properties and applications.
Propriétés
Formule moléculaire |
C10H5BrClNO3 |
|---|---|
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO3/c11-7-3-5(12)1-2-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
Clé InChI |
HCZIXOYBXVKPCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)C2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)




![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)
![Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)





